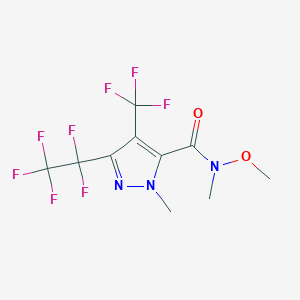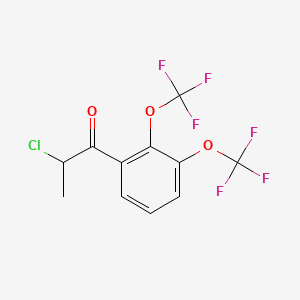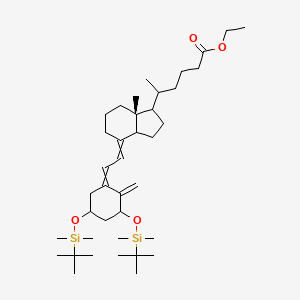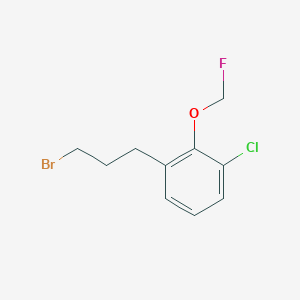
1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.
准备方法
The synthesis of 1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a propyl-substituted benzene derivative, followed by chlorination and fluoromethoxylation. The reaction conditions often require the use of catalysts such as aluminum chloride or ferric bromide to facilitate the halogenation processes . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under basic conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes or alkenes.
Coupling Reactions: It can participate in coupling reactions like the Suzuki reaction, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
1-(3-Bromopropyl)-3-chloro-2-(fluoromethoxy)benzene can be compared with other halogenated aromatic compounds such as:
Bromobenzene: Lacks the additional chlorine and fluoromethoxy groups, making it less versatile in certain reactions.
Chlorobenzene: Contains only a chlorine atom, limiting its reactivity compared to the multi-halogenated compound.
Fluorobenzene: Contains only a fluorine atom, which affects its chemical properties and reactivity differently.
The unique combination of bromine, chlorine, and fluorine in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H11BrClFO |
|---|---|
分子量 |
281.55 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-3-chloro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c11-6-2-4-8-3-1-5-9(12)10(8)14-7-13/h1,3,5H,2,4,6-7H2 |
InChI 键 |
JYOANAOLLFCRBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)OCF)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


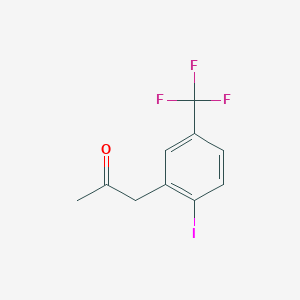
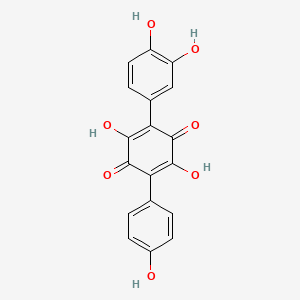
![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
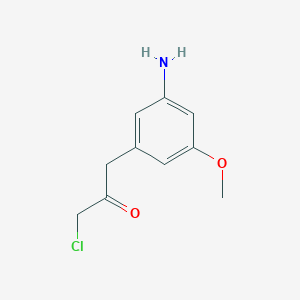
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)
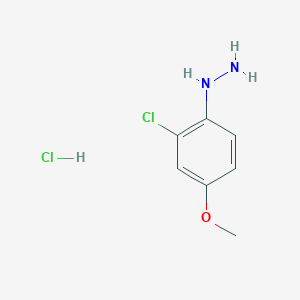
![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)
![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)


